1-Chlorotriacontane chemical and physical properties
1-Chlorotriacontane chemical and physical properties
Title: Technical Monograph: 1-Chlorotriacontane (
Executive Summary
1-Chlorotriacontane (CAS: 62016-82-4) is an ultra-long-chain alkyl halide characterized by a 30-carbon saturated backbone terminating in a primary chloride.[1][2] Unlike shorter alkyl halides used as common solvents or reagents, this compound is a solid at room temperature and exhibits significant hydrophobicity and van der Waals ordering.[2] It serves as a critical intermediate in the synthesis of asymmetric lipids, hydrophobic self-assembled monolayers (SAMs), and as a reference standard for chlorinated paraffin analysis.[2] This guide delineates its properties, synthesis via nucleophilic substitution, and characterization protocols.[1][2]
Physicochemical Profile
The physical behavior of 1-chlorotriacontane is dominated by its extensive methylene chain, which dictates its high melting point and solubility profile relative to shorter homologs (e.g., 1-chlorooctadecane).[1][2]
Table 1: Key Physicochemical Properties
| Property | Data / Value | Notes |
| IUPAC Name | 1-Chlorotriacontane | |
| CAS Number | 62016-82-4 | |
| Molecular Formula | ||
| Molecular Weight | 457.26 g/mol | Calculated based on standard atomic weights.[1][2] |
| Physical State | Waxy Solid | White to off-white crystalline powder.[1][2] |
| Melting Point | 55–65 °C (Estimated) | Lower than parent alcohol (1-triacontanol, 87°C) due to loss of H-bonding; comparable to C30 alkane (66°C).[1][2] |
| Solubility (Polar) | Insoluble | Water, Methanol (cold).[1][2] |
| Solubility (Non-Polar) | Soluble | Chloroform, Dichloromethane, warm Hexane, Toluene.[2] |
| Density | ~0.8–0.9 g/cm³ | Typical for long-chain alkyl halides.[1][2] |
Synthesis Methodology
The most robust route to 1-chlorotriacontane is the deoxychlorination of 1-triacontanol.[1][2] While direct chlorination of triacontane is possible, it yields a mixture of isomers.[2] The alcohol-to-halide conversion ensures regiospecificity at the terminal position.[1][2]
Protocol: Deoxychlorination using Thionyl Chloride ( )
Rationale: Thionyl chloride is preferred over
Reagents:
-
1-Triacontanol (
, >98% purity)[1][2] -
Thionyl Chloride (
, excess) -
Pyridine (Catalytic/Base sponge)[1]
-
Solvent: Anhydrous Toluene or Dichloromethane (DCM)[1]
Step-by-Step Workflow:
-
Dissolution: In a round-bottom flask equipped with a reflux condenser and drying tube (CaCl2), dissolve 10 mmol of 1-triacontanol in 50 mL of anhydrous toluene. Heat gently (40–50°C) if necessary to ensure complete dissolution.[1][2]
-
Reagent Addition: Add 12 mmol (1.2 eq) of pyridine. Subsequently, add 15 mmol (1.5 eq) of thionyl chloride dropwise via an addition funnel.[1][2]
-
Note: The pyridine acts to neutralize the HCl formed, preventing side reactions and promoting the
mechanism over , ensuring inversion/retention kinetics are favorable (though irrelevant for primary achiral centers).
-
-
Reflux: Heat the mixture to reflux (110°C for toluene) for 4–6 hours. Monitor reaction progress via TLC (Hexane:EtOAc 9:1) or GC-MS.[1][2] The disappearance of the alcohol spot (
) and appearance of the chloride ( ) indicates completion.[2] -
Quench & Wash: Cool the reaction to room temperature.[1][2] Pour the mixture into ice-cold water to quench excess
. -
Extraction: Separate the organic layer.[1][2] Wash sequentially with:
-
Purification: Dry the organic phase over anhydrous
, filter, and concentrate under reduced pressure. Recrystallize the crude solid from hot acetone or hexane to yield pure 1-chlorotriacontane.[1][2]
Visualization: Synthesis Pathway
The following diagram illustrates the conversion logic, highlighting the transition from a hydrophilic hydroxyl terminus to a hydrophobic chloro-terminus.
Figure 1: Reaction pathway for the synthesis of 1-chlorotriacontane via thionyl chloride mediated deoxychlorination.[2][3][4][5][6][7]
Characterization & Validation
Trustworthiness in synthesis is established through rigorous spectral analysis.[1][2] The following signals confirm the identity of 1-chlorotriacontane.
Nuclear Magnetic Resonance (
| Chemical Shift ( | Multiplicity | Integration | Assignment | Interpretation |
| 3.53 | Triplet ( | 2H | Characteristic deshielding by chlorine.[1][2] | |
| 1.77 | Quintet/Multiplet | 2H | ||
| 1.25 – 1.40 | Broad Singlet (Envelope) | ~54H | Bulk methylene backbone.[1][2] | |
| 0.88 | Triplet | 3H | Terminal methyl group.[1][2] |
Infrared Spectroscopy (FT-IR)
-
C-H Stretch: 2915 cm⁻¹ (asymmetric), 2848 cm⁻¹ (symmetric) – Very strong, indicative of long alkyl chain.[1]
-
C-Cl Stretch: 720–650 cm⁻¹ – Moderate to strong band, specific to primary alkyl chlorides.[1][2]
-
Absence: No broad O-H stretch at 3300 cm⁻¹, confirming complete conversion of the alcohol.
Applications & Reactivity
1-Chlorotriacontane serves as a "hydrophobic anchor."[1][2] The chlorine atom is a good leaving group, allowing the attachment of the C30 chain to various nucleophiles.
1. Surface Modification (SAMs): Reaction with thiourea followed by hydrolysis yields 1-triacontanethiol, used to form ultra-stable Self-Assembled Monolayers on gold.[1][2] The C30 chain provides superior barrier properties compared to standard C18 SAMs due to increased van der Waals interactions.[2]
2. Asymmetric Lipid Synthesis: Used in the alkylation of glycerol derivatives to create ether lipids with extreme hydrophobicity, often used to study membrane rigidity or as standards in lipidomics.
3. Reactivity Workflow:
Figure 2: Divergent synthesis pathways utilizing 1-chlorotriacontane as a primary electrophile.
Safety & Handling
-
Hazard Classification: Generally low acute toxicity due to low solubility and volatility.[1][2] However, it should be treated as a Skin Irritant (Category 2) and Eye Irritant (Category 2A) .[1][2]
-
Handling: Use gloves (Nitrile) and safety glasses.[1][2] Avoid inhalation of dust if the solid is ground.[2]
-
Storage: Store in a cool, dry place. Stable at room temperature, but avoid prolonged exposure to strong sunlight which may induce slow dehydrohalogenation.[1][2]
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 15611905, 1-Chlorotriacontane.[1][2] Retrieved from [Link][1]
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][2] Longman Scientific & Technical.[1][2] (Standard reference for alkyl halide synthesis via thionyl chloride).
-
Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds.[1][2] John Wiley & Sons.[1][2] (Source for NMR chemical shift interpretation of long-chain alkyl halides).
-
Ulman, A. (1996). Formation and Structure of Self-Assembled Monolayers.[1][2] Chemical Reviews, 96(4), 1533-1554.[1][2] (Context for C30 SAM applications).
Sources
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